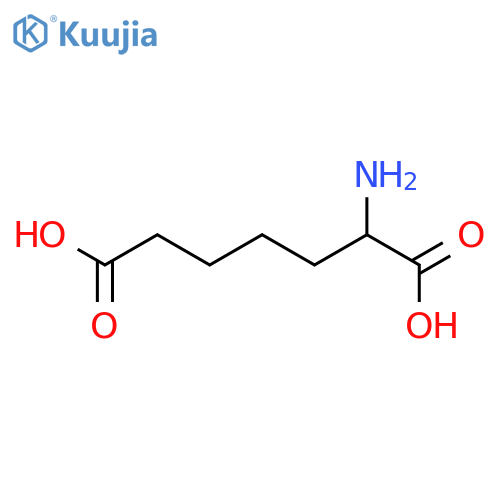

Cas no 26630-55-7 ((S)-2-Aminoheptanedioic acid)

(S)-2-Aminoheptanedioic acid structure

商品名:(S)-2-Aminoheptanedioic acid

(S)-2-Aminoheptanedioic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-L-α-Aminopimelic acid

- (S)-2-Aminoheptanedioic acid

- L-alpha-aminopimelic acid

- CS-0434913

- E84905

- DHH

- AKOS006291275

- Q27094079

- L-2-aminopimelic acid

- DTXSID101307810

- CHEBI:44387

- L-.ALPHA.-AMINOPIMELIC ACID

- 2-AMINOPIMELIC ACID, (S)-

- 26630-55-7

- (2S)-2-aminoheptanedioic acid

- 0603E10Z5S

- 2-Aminopimelic acid, L-

- (S)-2-Aminoheptanedioicacid

- H-L-2-ASU-OH

- AS-80779

- UNII-0603E10Z5S

- Heptanedioic acid, 2-amino-, (2S)-

- L-Apm

- SCHEMBL116557

- H-Apim(2)-OH

- DB03134

- L-2-aminoheptanedioic acid

-

- MDL: MFCD08692038

- インチ: InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1

- InChIKey: JUQLUIFNNFIIKC-YFKPBYRVSA-N

- ほほえんだ: C(CCC(=O)O)C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 175.08449

- どういたいしつりょう: 175.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.6

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- PSA: 100.62

(S)-2-Aminoheptanedioic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1244732-250mg |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 95% | 250mg |

$170 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1244732-100mg |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 95% | 100mg |

$100 | 2024-06-07 | |

| 1PlusChem | 1P002UC2-100mg |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 95% | 100mg |

$52.00 | 2024-05-08 | |

| 1PlusChem | 1P002UC2-250mg |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 95% | 250mg |

$124.00 | 2024-05-08 | |

| Aaron | AR002UKE-250mg |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 97% | 250mg |

$140.00 | 2025-02-12 | |

| Aaron | AR002UKE-5g |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 97% | 5g |

$1987.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1244732-5g |

Heptanedioic acid, 2-amino-, (2S)- |

26630-55-7 | 95% | 5g |

$2225 | 2025-02-21 | |

| Ambeed | A316294-250mg |

(S)-2-Aminoheptanedioic acid |

26630-55-7 | 95% | 250mg |

$137.0 | 2025-03-18 | |

| Ambeed | A316294-1g |

(S)-2-Aminoheptanedioic acid |

26630-55-7 | 95% | 1g |

$514.0 | 2025-03-18 | |

| Chemenu | CM179449-1g |

(S)-2-Aminoheptanedioic acid |

26630-55-7 | 95% | 1g |

$729 | 2024-07-28 |

(S)-2-Aminoheptanedioic acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

推奨される供給者

Amadis Chemical Company Limited

(CAS:26630-55-7)(S)-2-Aminoheptanedioic acid

清らかである:99%

はかる:1g

価格 ($):420